molecular formula C14H19ClN2 B1480297 4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine CAS No. 2098026-24-3

4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine

Cat. No. B1480297
CAS RN: 2098026-24-3
M. Wt: 250.77 g/mol
InChI Key: BEXWKPSQXBDDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine is a heterocyclic compound belonging to the pyrimidine family. It is a cyclic compound composed of four carbon atoms, six hydrogen atoms, one chlorine atom, and two nitrogen atoms. It has been widely studied for its potential applications in the fields of medicinal chemistry and pharmaceuticals. This compound has been used in a variety of scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Characterization

Research has shown an interest in the synthesis of pyrimidine derivatives due to their wide range of biological and chemical properties. For example, an unexpected cyclization was discovered during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine, highlighting the complexity and potential for novel reactions in pyrimidine chemistry (Dang et al., 2008). Another study reported the efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidine-4-carbaldehyde, demonstrating the utility of pyrimidine derivatives in synthesizing compounds with potential biological activity (Reddy et al., 2014).

Antiviral and Antibacterial Applications

Pyrimidine derivatives have been explored for their antiviral and antibacterial properties. For instance, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have shown antiviral activity against a range of viruses, highlighting the therapeutic potential of pyrimidine derivatives in antiviral drug development (Holý et al., 2002). Another study focused on the synthesis, characterization, and in vitro antibacterial evaluation of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrating the potential use of pyrimidine derivatives as antibacterial agents (Etemadi et al., 2016).

Material Science and Catalysis

Pyrimidine derivatives are also explored for applications in material science and catalysis. The electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines and aryl halides offers a novel approach for the preparation of compounds that could have applications in materials science and as catalysts (Sengmany et al., 2011).

properties

IUPAC Name

4-chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2/c15-13-9-12(8-5-10-3-1-2-4-10)16-14(17-13)11-6-7-11/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXWKPSQXBDDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2=CC(=NC(=N2)C3CC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
Reactant of Route 4
4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-6-(2-cyclopentylethyl)-2-cyclopropylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.